molecular formula C10H13NO2 B3155381 Methyl 4-amino-2,6-dimethylbenzoate CAS No. 79909-92-5

Methyl 4-amino-2,6-dimethylbenzoate

Cat. No. B3155381
CAS RN: 79909-92-5
M. Wt: 179.22 g/mol
InChI Key: XSDROOHFZHGXIX-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2,6-dimethylbenzoate” is a chemical compound with the CAS Number: 79909-92-5 and a molecular weight of 179.22 . It is a solid substance at room temperature .


Molecular Structure Analysis

The linear formula of “Methyl 4-amino-2,6-dimethylbenzoate” is C10H13NO2 . The IUPAC name for this compound is methyl 4-amino-2,6-dimethyl-benzoate .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2,6-dimethylbenzoate” is a solid substance at room temperature . It has a molecular weight of 179.22 .

Scientific Research Applications

Methylglyoxal in Biological Systems

Methylglyoxal (MG), a reactive alpha-oxoaldehyde, is involved in various enzymatic and nonenzymatic reactions. Its role is significant in the modification of arginine and lysine residues in proteins, leading to the formation of advanced glycation end-products. These compounds are associated with complications in diabetes and neurodegenerative diseases. MG is also present in foodstuffs and beverages and is formed during processing, cooking, and storage. Its accumulation in the body can cause degenerative changes in tissues and exhibit anticancer activity. Analytical methods such as HPLC or GC are employed for quantifying MG in biological samples (Nemet, Varga-Defterdarović, & Turk, 2006).

Syntheses of Alkyl β-Resorcylate Derivatives

Methyl 2,4-dihydroxy-6-methylbenzoate and related compounds are synthesized through condensation reactions and other chemical processes. These syntheses involve various reactants like dimethyl sodiomalonate, methyl acetoacetate dianion, and methyl 3,5,7-trioxo-octanoate. These processes provide a foundation for the development of various chemical compounds with potential applications in different fields (Barrett, Morris, & Barton, 1981).

Anomalous Chemical Shifts in NMR Spectroscopy

The study of the chemical shifts of the methyl groups in compounds like 2,4-dimethylbenzo[g]quinoline reveals important information regarding molecular structure and behavior. These shifts, affected by concentration, provide insights into the bonding and electronic environments within these molecules, contributing to a better understanding of their properties (Born & Harsin, 1977).

Synthesis of Labelled Compounds for Research

Synthesizing labelled compounds, like 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl) with carbon-14, serves as a critical tool in biomedical research, particularly in drug development and metabolic studies. These compounds allow for tracking and analyzing the behavior of drugs and other molecules within biological systems (Azim et al., 1997).

Synthesis of 2-Amino-4,5-Dimethylbenzoic Acid

The synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline involves a series of chemical reactions including condensation, cyclization, and oxidation. This process, yielding a specific compound structure, highlights the versatility and adaptability of chemical synthesis techniques in creating a wide range of compounds for various applications (Lin, 2013).

Electromembrane Extraction in Analytical Chemistry

Lab-on-a-chip devices with flat electromembrane extraction are used for determining compounds in food samples. This technology represents an advanced method in analytical chemistry, providing efficient, accurate, and minimally invasive ways to analyze complex samples like grilled meat for specific compounds (Kamankesh, Mollahosseini, Mohammadi, & Seidi, 2019).

DMSO in Neurological Research

Dimethyl sulfoxide (DMSO) is studied for its effects on neurotransmission and neuroprotection. Its ability to inhibit glutamate responses and protect against excitotoxic death of neurons has implications for its use as a solvent in neuroscience research and potential therapeutic applications in neurodegenerative conditions (Lu & Mattson, 2001).

Biosynthesis of Cyclic Tautomers

The bacterial catabolism of compounds like 4-hydroxy-3,5-dimethylbenzoic acid varies among different species, leading to the production of unique metabolites. These studies contribute to the understanding of microbial metabolism and its potential applications in biotechnology and environmental sciences (Cain et al., 1997).

Safety and Hazards

The safety information for “Methyl 4-amino-2,6-dimethylbenzoate” indicates that it should be stored in a dark place, sealed in dry, at room temperature . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Mechanism of Action

Target of Action

Methyl 4-amino-2,6-dimethylbenzoate is an organic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

Like many organic compounds, it may interact with its targets through various mechanisms such as binding to receptors or enzymes, altering their function and leading to changes in cellular processes .

Pharmacokinetics

As an organic compound, it is soluble in most organic solvents such as ethanol and ether, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Action Environment

The action, efficacy, and stability of Methyl 4-amino-2,6-dimethylbenzoate can be influenced by various environmental factors. As an organic compound, it should be stored in a cool, well-ventilated place away from fire and high temperatures . It may have certain toxicity and should be handled with care .

properties

IUPAC Name

methyl 4-amino-2,6-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDROOHFZHGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2,6-dimethylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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